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molecular formula C11H11FO3 B8686354 ethyl 3-fluoro-2-oxo-3-phenylpropanoate

ethyl 3-fluoro-2-oxo-3-phenylpropanoate

Cat. No. B8686354
M. Wt: 210.20 g/mol
InChI Key: NPZUFESDIBOGDZ-UHFFFAOYSA-N
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Patent
US04390702

Procedure details

Ethyl 3-phenylpyruvate (10 g; 0.052 mol) is dissolved in a mixture of acetonitrile (60 g) and trichlorotrifluoroethane (410 g), and the resulting solution is cooled to -10° C. Then, fluorine gas (0.067 mol) diluted with nitrogen to 10% concentration is introduced therein over a period of 2.5 hours while stirring vigorously. After addition of sodium fluoride (2 g), the solvent is distilled off under reduced pressure, and the residue is rectified to give ethyl 3-phenyl-3-fluoropyruvate (4.37 g). Boiling point, 90°-95° C./1 mmHg.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
410 g
Type
solvent
Reaction Step One
Name
fluorine
Quantity
0.067 mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](=[O:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:15]F.[F-].[Na+]>C(#N)C.ClC(Cl)(Cl)C(F)(F)F>[C:1]1([CH:7]([F:15])[C:8](=[O:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C(=O)OCC)=O
Name
Quantity
60 g
Type
solvent
Smiles
C(C)#N
Name
Quantity
410 g
Type
solvent
Smiles
ClC(C(F)(F)F)(Cl)Cl
Step Two
Name
fluorine
Quantity
0.067 mol
Type
reactant
Smiles
FF
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
[F-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
over a period of 2.5 hours while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C(=O)OCC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.37 g
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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